REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)([CH2:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])[OH:9])=[C:4]([CH2:23]O)[CH:3]=1.P(=O)(O)(O)O>>[CH3:15][N:13]([CH2:12][CH2:11][CH2:10][C:8]1([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)[O:9][CH2:23][C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]1=2)[CH3:14]
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Name
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|
Quantity
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160 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C=C1)C(O)(CCCN(C)C)C1=CC=C(C=C1)F)CO
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Name
|
|
Quantity
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1.99 kg
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Type
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reactant
|
Smiles
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P(O)(O)(O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mass was purified by extraction
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Type
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CUSTOM
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Details
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neutralized with aqueous ammonia at a temperature below 30° C
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Type
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EXTRACTION
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Details
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The reaction mass was extracted with toluene
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Type
|
DISTILLATION
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Details
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the solvent distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |